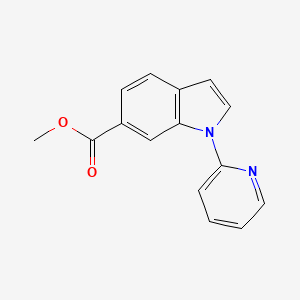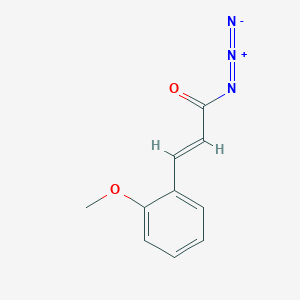
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is an organic compound characterized by the presence of an azide group attached to a propenoyl moiety, which is further substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide typically involves the reaction of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the stability of the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially explosive azide group.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide involves the reactivity of the azide group. In biological systems, the azide group can react with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is often used in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride: Similar structure but with a chloride group instead of an azide.
(2E)-3-(2-methoxyphenyl)prop-2-enoyl amine: Similar structure but with an amine group instead of an azide.
Uniqueness
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation studies.
Propiedades
Número CAS |
118652-95-2 |
|---|---|
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
(E)-3-(2-methoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-5-3-2-4-8(9)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ |
Clave InChI |
WIXPQXNMOKLVKM-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C(=O)N=[N+]=[N-] |
SMILES canónico |
COC1=CC=CC=C1C=CC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


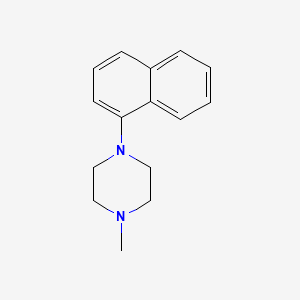

![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)
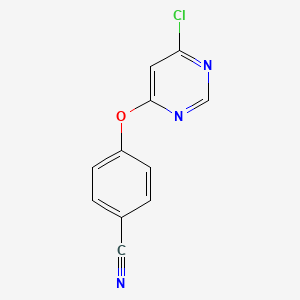
![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
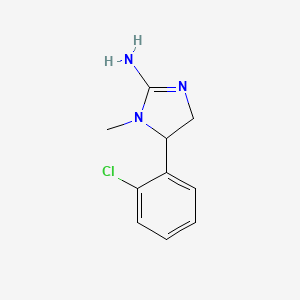
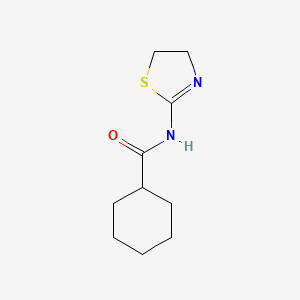
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxol-5-amine](/img/structure/B14134139.png)
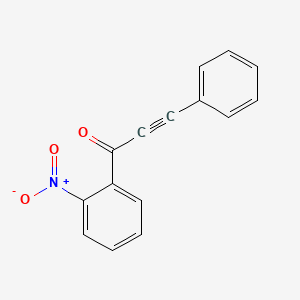
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
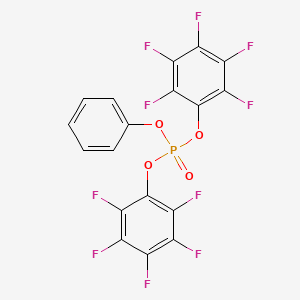

![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
